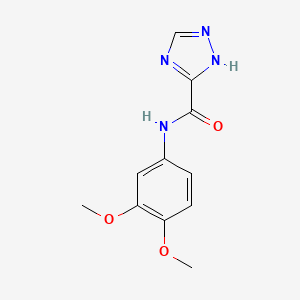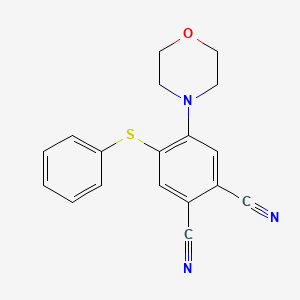![molecular formula C14H21N3O3S B3748526 1-[(dimethylamino)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3748526.png)
1-[(dimethylamino)sulfonyl]-N-phenyl-4-piperidinecarboxamide
Descripción general
Descripción
Dansyl-based compounds, such as (S)-5-(dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide (DNS-S-PEA) and N-(2-(1H-indol-3-yl)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (DNS-TRY), are synthesized by sulfonamide group formation applying dansyl and amine interaction . These compounds are fluorophores that exhibit emission at specific wavelengths and are used in the detection of various substances .
Synthesis Analysis
The synthesis of these compounds involves the formation of a sulfonamide group through the interaction of dansyl and amine in a single step in an aqueous medium . This process results in the creation of fluorophores that exhibit specific photophysical properties .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a sulfonamide group, which is formed through the interaction of dansyl and amine . The specific structure of these compounds allows them to exhibit unique photophysical properties .Chemical Reactions Analysis
Dansyl chloride, a related compound, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also react with secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their specific emission wavelengths and their ability to interact with various substances .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)17-10-8-12(9-11-17)14(18)15-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXXPHWSZOLYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-phenylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(4-morpholinylcarbonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3748463.png)
![7-(3,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3748477.png)
![N-(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3748481.png)

![N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3748492.png)
![N-(2-{[(pyridin-2-ylthio)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3748499.png)
![N-(4-acetylphenyl)-2-({5-[3-(2-furyl)-1H-pyrazol-5-yl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3748509.png)
![N-[4-(acetylamino)phenyl]-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B3748514.png)
![N-(4-methylphenyl)-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B3748515.png)

![dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate](/img/structure/B3748524.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3748538.png)
